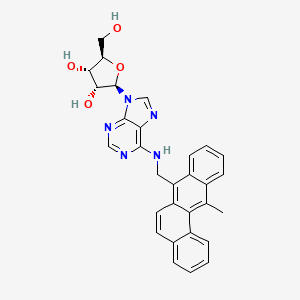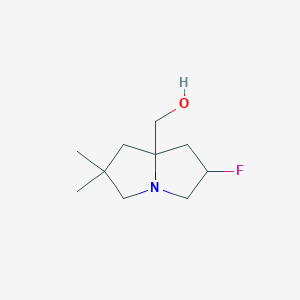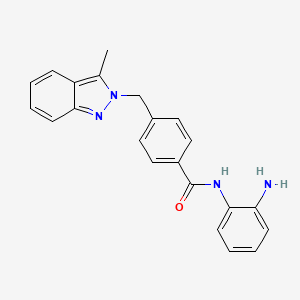
n-(2-Aminophenyl)-4-((3-methyl-2h-indazol-2-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(2-Aminophenyl)-4-((3-methyl-2h-indazol-2-yl)methyl)benzamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indazole moiety, which is known for its biological activity, making it a candidate for research in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Aminophenyl)-4-((3-methyl-2h-indazol-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes:
Formation of the Indazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the indazole derivative with the aminophenyl benzamide under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
While specific industrial methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the above steps to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the compound.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, n-(2-Aminophenyl)-4-((3-methyl-2h-indazol-2-yl)methyl)benzamide is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound is of interest due to its potential interactions with various biomolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s structure suggests it could be explored for therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry
Industrial applications might include its use as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.
作用機序
The exact mechanism of action for n-(2-Aminophenyl)-4-((3-methyl-2h-indazol-2-yl)methyl)benzamide is not well-defined. its structure suggests it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating specific biological pathways.
類似化合物との比較
Similar Compounds
- n-(2-Aminophenyl)-4-((2-methyl-2h-indazol-2-yl)methyl)benzamide
- n-(2-Aminophenyl)-4-((3-ethyl-2h-indazol-2-yl)methyl)benzamide
Uniqueness
What sets n-(2-Aminophenyl)-4-((3-methyl-2h-indazol-2-yl)methyl)benzamide apart is its specific substitution pattern on the indazole ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
920314-79-0 |
|---|---|
分子式 |
C22H20N4O |
分子量 |
356.4 g/mol |
IUPAC名 |
N-(2-aminophenyl)-4-[(3-methylindazol-2-yl)methyl]benzamide |
InChI |
InChI=1S/C22H20N4O/c1-15-18-6-2-4-8-20(18)25-26(15)14-16-10-12-17(13-11-16)22(27)24-21-9-5-3-7-19(21)23/h2-13H,14,23H2,1H3,(H,24,27) |
InChIキー |
GJJWNGFRRAVJHY-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC=CC2=NN1CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


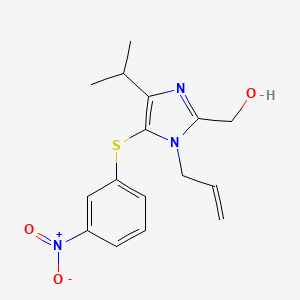
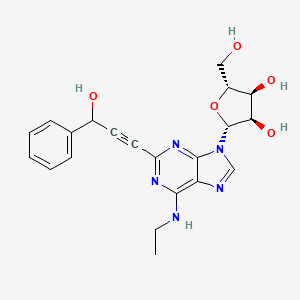
![(S)-5,7-Dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidin]-5-amine](/img/structure/B15219212.png)


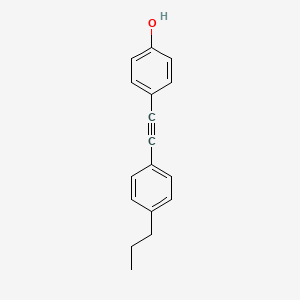
![(1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanesulfonyl fluoride](/img/structure/B15219237.png)
![1-{2-[(3-Phenylpropyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B15219244.png)
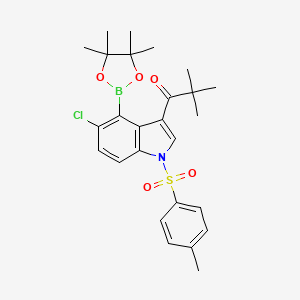
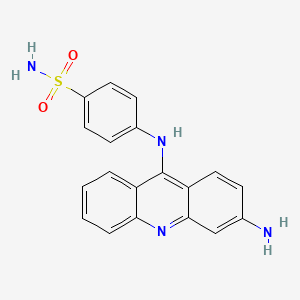
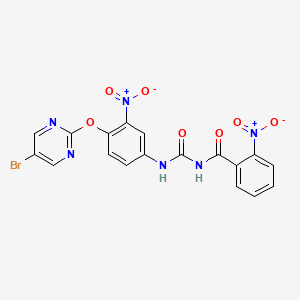
![[(1S)-2-amino-1-phenylethyl]dimethylamine](/img/structure/B15219260.png)
